molecular formula C18H22N2O3S B5415620 2-[(methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide

2-[(methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide

Cat. No.: B5415620
M. Wt: 346.4 g/mol
InChI Key: MSVNANJZPOGUHE-UHFFFAOYSA-N
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Description

2-[(Methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzamide core, a phenylbutan-2-yl group, and a methylsulfonylamino substituent, which contribute to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that the indole scaffold, a structure found in many important synthetic drug molecules, can interact with its targets and cause changes . This could potentially be a point of investigation for this compound.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The physical properties of the compound, such as its molecular weight and density , could potentially impact its bioavailability and pharmacokinetics.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoic acid derivative with an amine under dehydrating conditions.

    Introduction of the Phenylbutan-2-yl Group: The phenylbutan-2-yl group can be introduced through a Friedel-Crafts alkylation reaction, where the benzamide is treated with a phenylbutan-2-yl halide in the presence of a Lewis acid catalyst.

    Addition of the Methylsulfonylamino Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methylsulfonylamino group, where nucleophiles such as amines or thiols replace the methylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

2-[(Methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide
  • 4-chloro-N-[2-(diethylamino)ethyl]-3-[(methylsulfonyl)amino]benzamide hydrochloride
  • Methyl 2-(methyl(methylsulfonyl)amino)benzoate

Uniqueness

2-[(Methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide is unique due to its specific structural features, such as the combination of a benzamide core, a phenylbutan-2-yl group, and a methylsulfonylamino substituent. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

2-(methanesulfonamido)-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14(12-13-15-8-4-3-5-9-15)19-18(21)16-10-6-7-11-17(16)20-24(2,22)23/h3-11,14,20H,12-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVNANJZPOGUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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